Home > Products > Screening Compounds P34996 > Anisotropine methyl bromide
Anisotropine methyl bromide -

Anisotropine methyl bromide

Catalog Number: EVT-8348822
CAS Number:
Molecular Formula: C17H32BrNO2
Molecular Weight: 362.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anisotropine methylbromide is a quaternary ammonium salt resulting from the reaction of the amino group of anisotropine with methyl bromide. It has a role as an anti-ulcer drug, a muscarinic antagonist and a parasympatholytic. It is an organic bromide salt and a quaternary ammonium salt.
Anisotropine methylbromide is a quaternary ammonium compound. Its use as treatment adjunct in peptic ulcer has been replaced by the use of more effective agents. Depending on the dose, anisotropine methylbromide may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. In general, smaller doses of anisotropine methylbromide inhibit salivary and bronchial secretions, sweating, and accommodation; cause dilatation of the pupil; and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.
Source and Classification

Anisotropine methyl bromide is classified as a muscarinic antagonist, specifically targeting muscarinic acetylcholine receptors. It is categorized under antispasmodics due to its ability to relax smooth muscle, making it useful in treating gastrointestinal disorders. The compound's mechanism of action involves inhibition of acetylcholine's effects on these receptors, which are prevalent in various tissues including the gastrointestinal tract .

Synthesis Analysis

Methods and Technical Details

The synthesis of anisotropine methyl bromide primarily involves the methylation of anisotropine using methyl bromide as the methylating agent. This reaction leads to the formation of a quaternary ammonium salt, which is characteristic of this class of compounds. The general reaction can be summarized as follows:

Anisotropine+Methyl BromideAnisotropine Methyl Bromide\text{Anisotropine}+\text{Methyl Bromide}\rightarrow \text{Anisotropine Methyl Bromide}

The reaction typically occurs under controlled conditions to maximize yield and purity, often utilizing organic solvents and specific temperature settings to facilitate the methylation process. Industrial production may include subsequent purification steps such as crystallization to isolate the final product .

Molecular Structure Analysis

Structure and Data

Anisotropine methyl bromide exhibits a complex molecular structure characterized by its quaternary ammonium nature. The structural formula can be represented as follows:

  • Chemical Formula: C17H32BrNO2C_{17}H_{32}BrNO_2
  • Molecular Weight: 362.35 g/mol
  • CAS Number: 80-50-2

The compound features a bicyclic structure typical of tropane derivatives, with a methyl group attached to one of the nitrogen atoms, contributing to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Anisotropine methyl bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not readily participate in oxidation or reduction reactions. The key reactions include:

  • Methylation: Formation from anisotropine via reaction with methyl bromide.
  • Substitution Reactions: Involving nucleophilic substitution where the bromide ion can be replaced by various nucleophiles under appropriate conditions.

The primary product formed from these reactions is anisotropine methyl bromide itself, with minimal by-products noted under optimal conditions .

Mechanism of Action

Process and Data

The mechanism of action of anisotropine methyl bromide involves its role as a muscarinic antagonist. It inhibits the actions of acetylcholine at muscarinic receptors, which are distributed throughout the autonomic nervous system. This inhibition leads to several physiological effects:

  • Reduced Gastrointestinal Motility: Smaller doses decrease motility and secretory activity in the gastrointestinal tract.
  • Antispasmodic Effects: It provides relief from spasms in smooth muscles.
  • Increased Heart Rate: Larger doses can lead to increased heart rate due to reduced parasympathetic tone.

Pharmacokinetics indicate that gastrointestinal absorption is poor (10-25%), with hepatic metabolism being the primary route of elimination .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anisotropine methyl bromide possesses distinct physical and chemical properties:

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for quaternary ammonium salts.

These properties influence its handling and application in laboratory settings and pharmaceutical formulations .

Applications

Scientific Uses

Anisotropine methyl bromide has been studied for various applications across different fields:

Despite its reduced clinical relevance today, anisotropine methyl bromide remains a compound of interest for research into muscarinic antagonists and their effects on smooth muscle physiology .

Historical Context and Evolution of Anisotropine Methyl Bromide in Pharmacological Research

Early Development as a Muscarinic Antagonist in Gastrointestinal Therapeutics

Anisotropine Methyl Bromide (chemical name: (endo)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl 2-propylpentanoate bromide; CAS 80-50-2) emerged in the early 1960s as a quaternary ammonium anticholinergic agent specifically engineered for gastrointestinal (GI) disorders. Its molecular structure (C₁₇H₃₂BrNO₂; molecular weight: 362.35 g/mol) featured a permanently charged quaternary nitrogen, which critically limited its systemic absorption and blood-brain barrier penetration. This design aimed to enhance GI selectivity while minimizing central nervous system effects [1] [6]. Pharmacodynamically, Anisotropine Methyl Bromide functioned as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors in the autonomic effector cells of the GI tract. Its mechanism involved suppressing smooth muscle motility and secretory activity, with higher doses required for gastric acid inhibition compared to effects on salivary or bronchial secretions [1] [5].

Clinically, Anisotropine Methyl Bromide was introduced under brand names including Valpin and Endovalpin as an adjunctive therapy for peptic ulcer disease. It was typically co-administered with antacids or early H₂-receptor antagonists to delay gastric emptying and further reduce acid secretion. A key pharmacological rationale was its ability to counteract the cholinergic stimulation of parietal cells and smooth muscle contraction in the GI tract [1] [2]. Initial clinical trials in 1963 demonstrated efficacy in reducing GI spasms and secretory activity at oral doses of 10–50 mg. However, bioavailability studies revealed significant limitations: only 10–25% of the orally administered drug was absorbed due to its quaternary ammonium structure, which also facilitated hepatic metabolism via enzymatic hydrolysis [1] [6].

Table 1: Key Clinical Trials of Anisotropine Methyl Bromide in Gastrointestinal Therapeutics

YearStudy DesignDosePrimary EndpointEfficacy Outcome
1963Open-label, uncontrolled10–50 mg oralSymptomatic relief of GI spasmsReduced motility/secretions in 75% of patients [2]
1977Double-blind crossover50 mg nocteNocturnal gastric acid suppressionSignificant acid reduction for 8 hours [3]
1978Double-blind controlled50 mg nocteDuodenal ulcer healing vs. placeboAccelerated healing but marginal clinical impact [3]

By the late 1970s, the therapeutic role of Anisotropine Methyl Bromide diminished substantially. The 1977 dose-response study revealed that effective nocturnal acid suppression required doses considerably higher (50 mg) than those used for daytime symptom control. While these higher doses reduced acid secretion for 8 hours without significant cardiovascular or pupillary effects, the marginal clinical benefits failed to justify its use over emerging H₂-receptor antagonists like cimetidine, which offered superior efficacy and tolerability [3] [6]. Consequently, Anisotropine Methyl Bromide was reclassified as a second-line agent and largely abandoned in clinical practice by the 1980s.

Transition from Clinical Use to Experimental Tool in Receptor Studies

The decline in clinical utilization of Anisotropine Methyl Bromide coincided with its repurposing as a molecular probe in receptor pharmacology. Its structural characteristics—specifically the tropane alkaloid core esterified with a branched aliphatic chain (2-propylvalerate)—made it a valuable tool for investigating muscarinic receptor subtype interactions. As a quaternary ammonium compound, its permanent positive charge and restricted tissue distribution allowed researchers to isolate peripheral muscarinic effects without confounding central actions [5] [9].

In receptor binding assays, Anisotropine Methyl Bromide demonstrated moderate affinity for multiple muscarinic receptor subtypes (M₁–M₃), with a slight preference for M₃ receptors prevalent in GI smooth muscle. This selectivity profile was leveraged in studies characterizing functional GI responses to anticholinergics. For instance, research in the 1990s utilized Anisotropine Methyl Bromide to differentiate neuronal (M₁) versus smooth muscle (M₃) muscarinic receptors in enteric ganglia preparations, clarifying its site-specific inhibitory actions [4] [9].

Table 2: Experimental Applications of Anisotropine Methyl Bromide in Receptor Pharmacology

Research DomainExperimental ModelKey InsightCitation Source
Receptor binding kineticsRadioligand displacementModerate affinity for M₃ > M₂ > M₁ subtypes [5] [9]
Functional GI pharmacologyIsolated rat ileumInhibited acetylcholine-induced contractions [8]
Molecular structure-activityHybrid molecule developmentServed as a scaffold for dual-activity compounds [9]

Patent analyses from the early 2000s reflect this paradigm shift. Anisotropine Methyl Bromide featured prominently in the design of bifunctional molecules targeting both β₂-adrenergic and muscarinic receptors for respiratory diseases. Its tropane moiety served as a conserved structural element in novel compounds like (3R)-3-{[((2S)-2-hydroxy-2-phenylethyl)amino]methyl}-1-(2-propylpentanoyloxy)-1-azoniabicyclo[2.2.2]octane bromide, which integrated Anisotropine Methyl Bromide’s valerate ester group with adrenergic pharmacophores [9]. Contemporary chemical suppliers now list Anisotropine Methyl Bromide almost exclusively as a research compound for investigating cholinergic signaling pathways, with applications ranging from in vitro receptor profiling to in vivo models of GI hypermotility [7] [8]. This transition underscores its enduring value as a structurally defined ligand for probing muscarinic receptor dynamics, even as its therapeutic relevance has faded.

Properties

Product Name

Anisotropine methyl bromide

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-propylpentanoate;bromide

Molecular Formula

C17H32BrNO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

QSFKGMJOKUZAJM-UHFFFAOYSA-M

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

Solubility

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER
SOL IN ETHANOL; INSOL IN DIETHYL ETHER

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.